molecular formula C28H32FN5O3 B1260608 4-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]-4-oxobutanamide

4-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]-4-oxobutanamide

Cat. No. B1260608
M. Wt: 505.6 g/mol
InChI Key: LMHXQQKGADTQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]-4-oxobutanamide is a member of piperazines.

Scientific Research Applications

Synthesis and Antibacterial Studies

  • A series of compounds including 4-[4-(4-fluorophenyl)-1-piperazinyl] derivatives were synthesized and evaluated for their antibacterial activity against various bacterial strains such as S. aureus, B. subtilis, E. coli, P. aeruginosa, and C. albicans (N. Patel, A. Patel, & H. Chauhan, 2007).

Quinolone Antibacterials

  • Research on fluoro-quinolones, including those with piperazinyl substitutions, demonstrated potent in vitro antibacterial activity, suggesting their potential use in treating bacterial infections (C. Ziegler et al., 1990).

Motilin Receptor Agonist

  • Compounds like N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine show activity at the motilin receptor, potentially affecting gastrointestinal transit (S. Westaway et al., 2009).

Antitumor Activity

  • 4(3H)-quinazolinone derivatives with piperazinyl groups exhibited significant inhibitory activity against human myelogenous leukemia K562 cells, highlighting their potential as antitumor agents (Sheng-li Cao et al., 2005).

Pharmacokinetics and Biliary Excretion

  • Studies on related quinolones revealed insights into their pharmacokinetics, biliary excretion, and tissue concentrations, important for understanding drug distribution and efficacy (H. Tanimura et al., 2012).

Molecular Docking Studies

  • Molecular docking studies of similar quinolone derivatives provide insights into their antimicrobial mechanism, especially regarding interactions with bacterial protein receptors (Mehul M. Patel & Laxmanbhai J. Patel, 2017).

Electrochemical Properties

  • Electrochemical studies of related quinolones, including those with piperazinyl groups, contribute to understanding their chemical properties, crucial for pharmaceutical formulation and stability (K. Srinivasu et al., 1999).

Photochemical Reactions

  • Research on the photochemical reactions of fluoroquinolones, including those with piperazinyl groups, provides insights into their stability and behavior under various conditions, impacting their pharmacological profile (M. Cuquerella, F. Bosca, & M. Miranda, 2004).

properties

Product Name

4-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]-4-oxobutanamide

Molecular Formula

C28H32FN5O3

Molecular Weight

505.6 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-morpholin-4-ylquinolin-6-yl)-4-oxobutanamide

InChI

InChI=1S/C28H32FN5O3/c1-20-18-26(33-14-16-37-17-15-33)31-25-7-4-22(19-24(20)25)30-27(35)8-9-28(36)34-12-10-32(11-13-34)23-5-2-21(29)3-6-23/h2-7,18-19H,8-17H2,1H3,(H,30,35)

InChI Key

LMHXQQKGADTQJD-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C=C(C=C2)NC(=O)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)N5CCOCC5

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)NC(=O)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)N5CCOCC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]-4-oxobutanamide
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4-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]-4-oxobutanamide
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4-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]-4-oxobutanamide
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4-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]-4-oxobutanamide

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